Etintidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Etintidine (Ranitidine) is a potent histamine H2 receptor antagonist. It is commonly marketed under the brand name Zantac .
- Its primary use is to inhibit the production of gastric acid, making it effective in treating conditions such as peptic ulcers (including gastric and duodenal ulcers) and gastroesophageal reflux disease (GERD) .
Preparation Methods
- Etintidine can be synthesized through various routes. One common method involves the reaction of N’-methyl-N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine hydrochloride .
- Industrial production methods typically involve large-scale synthesis using established protocols.
Chemical Reactions Analysis
- Etintidine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions include:
Oxidation: this compound can be oxidized using mild oxidizing agents.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: Various substitutions can occur at the furan ring or the amino group.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Etintidine has diverse applications:
Ulcer Treatment: Its primary use is in treating peptic ulcers.
Reflux Disease: Effective against GERD.
Other Potential Uses: This compound has been explored for conditions like recurrent oral ulcers, mumps, ulcerative colitis, gastritis, and more.
Mechanism of Action
- Etintidine exerts its effects by selectively blocking histamine H2 receptors on parietal cells in the stomach lining.
- This inhibition reduces gastric acid secretion, providing relief from acid-related disorders.
Comparison with Similar Compounds
- Etintidine’s uniqueness lies in its potency (5-8 times stronger than cimetidine) and longer duration of action compared to other H2 receptor antagonists.
- Similar compounds include cimetidine , famotidine , and nizatidine .
Properties
CAS No. |
69539-53-3 |
---|---|
Molecular Formula |
C12H16N6S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine |
InChI |
InChI=1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16) |
InChI Key |
KEDVUOWPLAHMLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |
69539-53-3 | |
Related CAS |
71807-56-2 (hydrochloride) |
Synonyms |
etintidine etintidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.